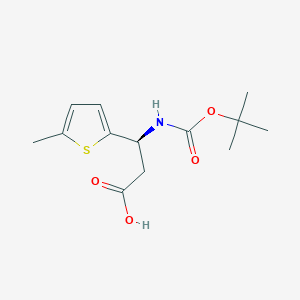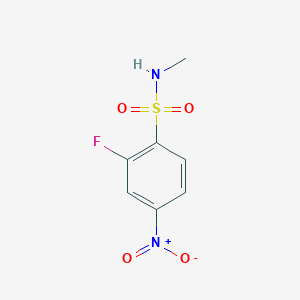
2-fluoro-N-methyl-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-methyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H7FN2O4S It is a derivative of benzenesulfonamide, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by fluorination. The nitration process introduces the nitro group into the benzene ring, and the subsequent fluorination step adds the fluorine atom. The reaction conditions often require the use of strong acids and bases, as well as specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Fluoro-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-methyl-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
科学的研究の応用
2-Fluoro-N-methyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
- 2-Fluoro-N-methyl-4-nitrobenzamide
- N-Fluorobenzenesulfonimide
- 4-Nitrobenzenesulfonamide
Uniqueness
2-Fluoro-N-methyl-4-nitrobenzenesulfonamide is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical properties
特性
分子式 |
C7H7FN2O4S |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
2-fluoro-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |
InChIキー |
NTASCMHCIVCMMS-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


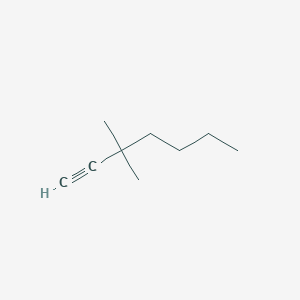
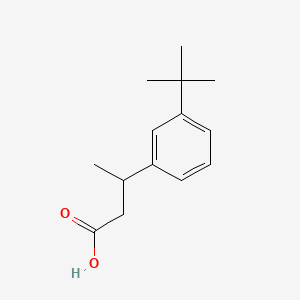
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
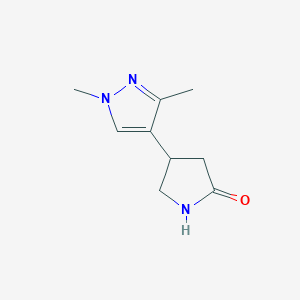
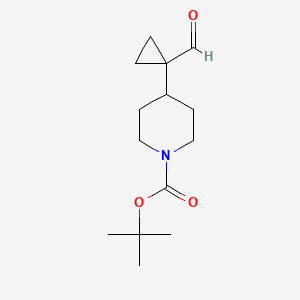
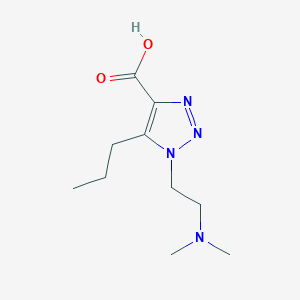
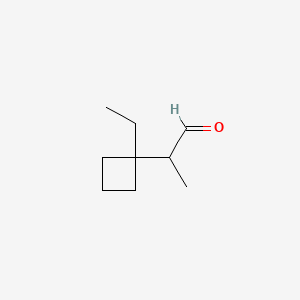
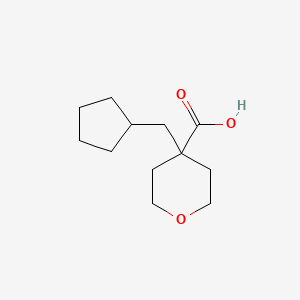
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
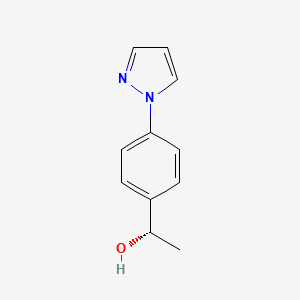
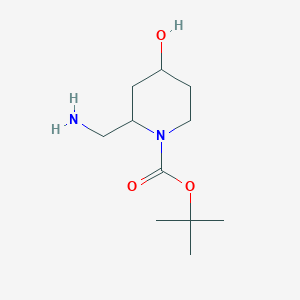

![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
